
3,3'-sulfanediylbis(N-cyclohexylpropanamide)
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Overview
Description
N-CYCLOHEXYL-3-{[2-(CYCLOHEXYLCARBAMOYL)ETHYL]SULFANYL}PROPANAMIDE is a complex organic compound with the molecular formula C18H32N2O2S . This compound is characterized by its unique structure, which includes a cyclohexyl group, a carbamoyl group, and a sulfanyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-3-{[2-(CYCLOHEXYLCARBAMOYL)ETHYL]SULFANYL}PROPANAMIDE involves multiple steps. One common method includes the reaction of cyclohexylamine with 3-chloropropanoyl chloride to form N-cyclohexyl-3-chloropropanamide. This intermediate is then reacted with 2-(cyclohexylcarbamoyl)ethylthiol under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-3-{[2-(CYCLOHEXYLCARBAMOYL)ETHYL]SULFANYL}PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted amides.
Scientific Research Applications
N-CYCLOHEXYL-3-{[2-(CYCLOHEXYLCARBAMOYL)ETHYL]SULFANYL}PROPANAMIDE is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-3-{[2-(CYCLOHEXYLCARBAMOYL)ETHYL]SULFANYL}PROPANAMIDE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-CYCLOHEXYL-N-(CYCLOHEXYLCARBAMOYL)ACETAMIDE: Similar structure but with an acetamide group instead of a propanamide group.
N-CYCLOHEXYL-N-(CYCLOHEXYLCARBAMOYL)BENZAMIDE: Contains a benzamide group, offering different chemical properties.
Properties
Molecular Formula |
C18H32N2O2S |
---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
N-cyclohexyl-3-[3-(cyclohexylamino)-3-oxopropyl]sulfanylpropanamide |
InChI |
InChI=1S/C18H32N2O2S/c21-17(19-15-7-3-1-4-8-15)11-13-23-14-12-18(22)20-16-9-5-2-6-10-16/h15-16H,1-14H2,(H,19,21)(H,20,22) |
InChI Key |
KRNOYHMRZBGGNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCSCCC(=O)NC2CCCCC2 |
Origin of Product |
United States |
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